molecular formula C15H13ClN4 B1680036 RPW-24

RPW-24

Cat. No.: B1680036
M. Wt: 284.74 g/mol
InChI Key: LFMFPKKYRXFHHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RPW-24 is a small molecule known for its antibacterial activity. It stimulates the host immune response in the nematode Caenorhabditis elegans, protecting it from bacterial infections. The compound has shown promise in scientific research due to its unique mechanism of action, which involves stimulating the host’s immune defenses rather than directly targeting bacterial growth .

Preparation Methods

The synthesis of RPW-24 involves several steps, starting with the preparation of the core structure, which is a quinazoline derivative. The synthetic route typically includes:

    Step 1: Formation of the quinazoline core through a cyclization reaction.

    Step 2: Introduction of the chloro and methyl groups on the phenyl ring.

    Step 3: Final coupling reactions to attach the amino groups.

The reaction conditions often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

RPW-24 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

RPW-24 has several scientific research applications, including:

    Chemistry: Used as a model compound to study host-microbe interactions and immune response mechanisms.

    Biology: Investigated for its role in stimulating the immune response in Caenorhabditis elegans.

    Medicine: Potential applications in developing new antibacterial therapies that target the host’s immune system rather than the bacteria directly.

    Industry: Used in the development of new antibacterial agents and immune stimulants

Mechanism of Action

RPW-24 exerts its effects by stimulating the host immune response in Caenorhabditis elegans. The compound induces the transcription of a small number of genes involved in the immune response, primarily through the p38 MAP kinase pathway and the transcription factor ATF-7. This activation leads to increased resistance to bacterial infections, highlighting the potential of targeting host immunity for antibacterial therapies .

Comparison with Similar Compounds

RPW-24 is unique in its mechanism of action, as it stimulates the host immune response rather than directly targeting bacterial growth. Similar compounds include:

    Cefpirome sulfate: An antibiotic that directly targets bacterial cell walls.

    Daunorubicin hydrochloride: An antibiotic that interferes with bacterial DNA replication.

    Valnemulin hydrochloride: An antibiotic that inhibits bacterial protein synthesis.

Compared to these compounds, this compound’s uniqueness lies in its ability to enhance the host’s immune defenses, offering a novel approach to combating bacterial infections .

Properties

IUPAC Name

2-N-(3-chloro-4-methylphenyl)quinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4/c1-9-6-7-10(8-12(9)16)18-15-19-13-5-3-2-4-11(13)14(17)20-15/h2-8H,1H3,(H3,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMFPKKYRXFHHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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